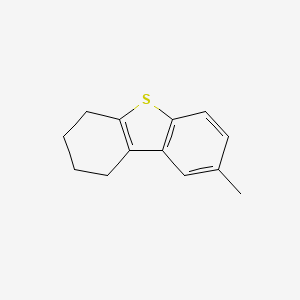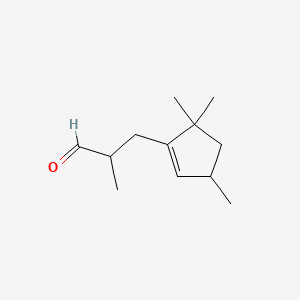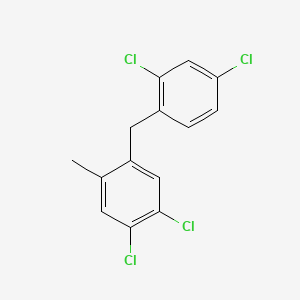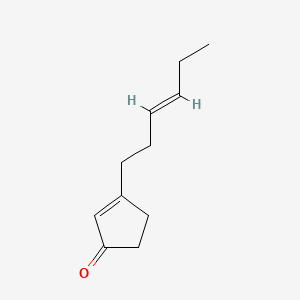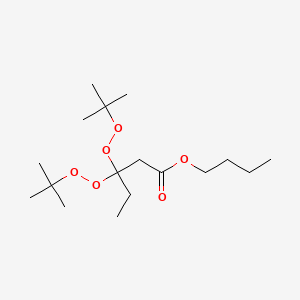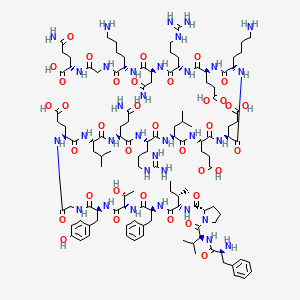
Motilin (pig), 13-L-leucine-14-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Motilin (pig), 13-L-leucine-14-L-glutamic acid is a modified form of the motilin peptide, which is primarily found in the gastrointestinal tract of pigs. Motilin is a peptide hormone that plays a crucial role in regulating gastrointestinal motility by stimulating smooth muscle contractions in the gut. The modification at positions 13 and 14 with L-leucine and L-glutamic acid, respectively, alters its biological activity and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of motilin (pig), 13-L-leucine-14-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance yield and purity. The use of high-throughput purification methods ensures the production of large quantities of the peptide with consistent quality .
化学反应分析
Types of Reactions
Motilin (pig), 13-L-leucine-14-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products Formed
Oxidation: Formation of methionine sulfoxide.
Reduction: Formation of free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
科学研究应用
Motilin (pig), 13-L-leucine-14-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in gastrointestinal motility and its interactions with motilin receptors.
Medicine: Explored for potential therapeutic applications in treating gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
Motilin (pig), 13-L-leucine-14-L-glutamic acid exerts its effects by binding to motilin receptors located on the smooth muscle cells of the gastrointestinal tract. This binding triggers a cascade of intracellular signaling pathways, leading to the contraction of smooth muscle cells and the promotion of gastrointestinal motility. The modification at positions 13 and 14 enhances the peptide’s stability and receptor affinity, resulting in more potent biological activity .
相似化合物的比较
Similar Compounds
Motilin (pig): The unmodified form of motilin.
Motilin (human): The human variant of motilin with slight differences in amino acid sequence.
Motilin (dog): The canine variant of motilin.
Uniqueness
Motilin (pig), 13-L-leucine-14-L-glutamic acid is unique due to its specific modifications at positions 13 and 14, which enhance its stability and biological activity compared to other motilin variants. These modifications make it a valuable tool for research and potential therapeutic applications .
属性
CAS 编号 |
59408-63-8 |
|---|---|
分子式 |
C121H189N33O36 |
分子量 |
2682.0 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C121H189N33O36/c1-10-65(8)98(152-115(185)87-32-23-53-154(87)118(188)97(64(6)7)151-100(170)71(124)56-67-24-13-11-14-25-67)116(186)150-85(57-68-26-15-12-16-27-68)114(184)153-99(66(9)155)117(187)149-84(58-69-33-35-70(156)36-34-69)102(172)135-60-91(160)136-76(39-45-93(162)163)106(176)147-83(55-63(4)5)111(181)144-77(37-43-88(125)157)107(177)140-74(30-21-51-132-120(128)129)104(174)146-82(54-62(2)3)112(182)145-80(42-48-96(168)169)110(180)143-79(41-47-95(166)167)108(178)139-73(29-18-20-50-123)103(173)142-78(40-46-94(164)165)109(179)141-75(31-22-52-133-121(130)131)105(175)148-86(59-90(127)159)113(183)138-72(28-17-19-49-122)101(171)134-61-92(161)137-81(119(189)190)38-44-89(126)158/h11-16,24-27,33-36,62-66,71-87,97-99,155-156H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,157)(H2,126,158)(H2,127,159)(H,134,171)(H,135,172)(H,136,160)(H,137,161)(H,138,183)(H,139,178)(H,140,177)(H,141,179)(H,142,173)(H,143,180)(H,144,181)(H,145,182)(H,146,174)(H,147,176)(H,148,175)(H,149,187)(H,150,186)(H,151,170)(H,152,185)(H,153,184)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,128,129,132)(H4,130,131,133)/t65-,66+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-,98-,99-/m0/s1 |
InChI 键 |
HVULJRXHYPLIPK-HYOAWBISSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




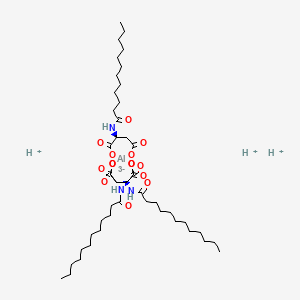
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)


